![molecular formula C16H19F3N6 B6444794 N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine CAS No. 2548978-36-3](/img/structure/B6444794.png)
N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a useful research compound. Its molecular formula is C16H19F3N6 and its molecular weight is 352.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.16232912 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine . These factors can include temperature, pH, and the presence of other compounds .
Biological Activity
N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications, particularly in the field of oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has a molecular formula of C17H18F3N3 and a molecular weight of 337.34 g/mol. Its structure features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl-pyridine moiety, which are critical for its biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting the HER family of kinases have demonstrated effectiveness in inhibiting tumor growth in non-small cell lung cancer (NSCLC) models. A related compound, Tarloxotinib, is noted for its selective action against HER kinases in hypoxic conditions, showcasing the potential of pyrimidine derivatives in cancer therapy .
Antitubercular Activity
In a study focused on anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, compounds with structural similarities to this compound showed promising results with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds also exhibited low cytotoxicity against human embryonic kidney cells (HEK-293), indicating their potential for safe therapeutic use .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The presence of the piperazine and pyrimidine moieties facilitates interaction with various kinases, which are crucial in cell signaling pathways involved in cancer progression.
- Hypoxia Activation : Similar compounds have been shown to act as hypoxia-activated prodrugs, selectively targeting tumor cells under low oxygen conditions .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds featuring the pyrimidine and piperazine moieties exhibit significant anticancer properties. Specifically, N,N-dimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has been studied for its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that the compound effectively induces apoptosis in human cancer cells by modulating specific signaling pathways involved in cell survival and proliferation .
Targeting Kinases
The compound's structural attributes suggest potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling and are often implicated in cancer progression. Preliminary studies suggest that this compound may selectively inhibit certain kinases, thereby disrupting tumor growth and metastasis .
Neuropharmacology
CNS Activity
The piperazine component of the compound is known for its influence on the central nervous system (CNS). Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects. This compound has been evaluated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation .
Antimicrobial Properties
Bacterial Inhibition
Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial strains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and leading to increased antibacterial efficacy .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Modifications to the piperazine ring or the pyrimidine core can lead to variations in potency, selectivity, and bioavailability. Data from SAR studies indicate that specific substitutions can enhance activity against targeted receptors or enzymes while minimizing off-target effects .
Case Studies
Properties
IUPAC Name |
N,N-dimethyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)13-10-14(22-11-21-13)24-6-8-25(9-7-24)15-12(16(17,18)19)4-3-5-20-15/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUQQHCOSBWAQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.